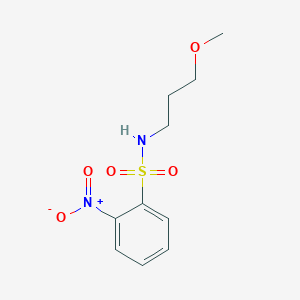
N-(2-ethoxyphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
描述
N-(2-ethoxyphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, commonly known as EPTC, is a herbicide that belongs to the triazole family of chemicals. It has been widely used in the agricultural industry to control weeds in a variety of crops, including corn, soybeans, and wheat. EPTC has been shown to be effective against a wide range of weeds, including annual grasses, broadleaf weeds, and sedges.
作用机制
EPTC works by inhibiting the synthesis of fatty acids in the target plants. This leads to a disruption of the cell membrane and ultimately, the death of the plant. EPTC is selective in its action, targeting only certain types of plants and leaving others unaffected.
Biochemical and Physiological Effects:
EPTC has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of several enzymes involved in the synthesis of fatty acids, including acetyl-CoA carboxylase and fatty acid synthase. In addition, EPTC has been shown to affect the levels of several plant hormones, including abscisic acid and jasmonic acid.
实验室实验的优点和局限性
One advantage of EPTC is its high level of selectivity, which allows researchers to target specific types of plants without affecting others. However, EPTC can be toxic to some non-target organisms, including fish and aquatic invertebrates. In addition, EPTC can persist in the environment for long periods of time, which can lead to contamination of soil and water.
未来方向
There are several areas of future research related to EPTC. One area of interest is the development of new herbicides based on the structure of EPTC, with improved properties such as increased selectivity and reduced environmental impact. Another area of interest is the study of the mechanisms of herbicide resistance in weeds, and the development of strategies to overcome this resistance. Finally, there is a need for further research on the environmental impact of EPTC and other herbicides, and the development of strategies to mitigate this impact.
科学研究应用
EPTC has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including those that are resistant to other herbicides. In addition, EPTC has been used in scientific research to study the mechanisms of herbicide action and to develop new herbicides with improved properties.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-26-17-13-9-8-12-16(17)21-20(25)18-19(14(2)3)24(23-22-18)15-10-6-5-7-11-15/h5-14H,4H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNJXOQRKKWLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4680601.png)
![N-[2,5-dimethoxy-4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]benzamide](/img/structure/B4680602.png)

![methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4680618.png)
![ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4680625.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4680632.png)
![N-1-adamantyl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4680646.png)
![4-(3,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperazinecarbothioamide](/img/structure/B4680648.png)

![N-{3-[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B4680664.png)


![4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4680684.png)
![1-[(2-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4680687.png)